Synthesis of 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one: A Technical Guide
Synthesis of 6-Bromo-3,4-dihydro-1H-naphthyridin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one, a key intermediate in pharmaceutical research. This document details the synthetic pathway, experimental protocols, and relevant chemical data.
Overview of the Synthetic Strategy
The synthesis of 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one is a multi-step process commencing with the construction of the core naphthyridinone ring system, followed by functional group manipulation to yield the final product. A common and effective approach involves an initial Gould-Jacobs reaction to form a substituted naphthyridinone precursor, which is then hydrolyzed and decarboxylated to afford the target molecule.
Physicochemical Properties
A summary of the key physicochemical properties of 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one is presented in the table below.
| Property | Value | Reference |
| CAS Number | 129686-16-4 | [3][4] |
| Molecular Formula | C₈H₇BrN₂O | [3][4] |
| Molecular Weight | 227.06 g/mol | [3][4] |
| Appearance | Off-white to yellow solid | [4] |
| Melting Point | 265-267 °C | [4][5] |
| Storage | Inert atmosphere, room temperature or -20°C Freezer | [4][6] |
Spectroscopic Data
Detailed experimental spectroscopic data for 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one is not widely available in the public domain. The following tables provide a summary of available and predicted spectroscopic information.
Table 3.1: 1H NMR Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.8 | d | Ar-H |
| ~7.5 | d | Ar-H |
| ~3.0 | t | -CH₂- |
| ~2.6 | t | -CH₂- |
| ~8.5 | br s | -NH- |
Table 3.2: 13C NMR Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~170 | C=O |
| ~150 | Ar-C |
| ~145 | Ar-C |
| ~138 | Ar-CH |
| ~120 | Ar-C-Br |
| ~118 | Ar-CH |
| ~30 | -CH₂- |
| ~25 | -CH₂- |
Table 3.3: Mass Spectrometry Data
| m/z | Assignment |
| 226/228 | [M]⁺ |
Table 3.4: IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3200 | N-H stretch |
| ~1680 | C=O stretch (amide) |
| ~1600, 1480 | Aromatic C=C stretch |
Experimental Protocols
The synthesis of 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one can be achieved via a two-step process from 5-bromo-2-aminopyridine.
Step 1: Synthesis of Ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
This step employs the Gould-Jacobs reaction.[7]
Reaction:
Procedure:
-
A mixture of 5-bromo-2-aminopyridine and a slight excess of diethyl ethoxymethylenemalonate is heated.[8]
-
The reaction mixture is heated at an elevated temperature (typically 120-140 °C) for several hours to facilitate the initial condensation and elimination of ethanol.
-
The intermediate, diethyl N-(5-bromo-2-pyridyl)aminomethylenemalonate, is then cyclized at a higher temperature (around 250 °C) in a high-boiling solvent such as diphenyl ether.[9]
-
Upon cooling, the product precipitates from the reaction mixture.
-
The solid is collected by filtration, washed with a suitable solvent (e.g., ethanol or diethyl ether), and dried to yield ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate.
Step 2: Synthesis of 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one
This step involves the hydrolysis of the ester and subsequent decarboxylation.
Reaction:
Procedure:
-
A suspension of ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate in methanol is treated with an aqueous solution of sodium hydroxide (e.g., 1N).[4]
-
The reaction mixture is heated to reflux for several hours (e.g., 4 hours).[4]
-
After cooling to room temperature, the solution is acidified with hydrochloric acid (e.g., 1N).[4]
-
The mixture is then heated to reflux again overnight to ensure complete decarboxylation.[4]
-
The methanol is removed under reduced pressure.
-
The resulting precipitate is collected by filtration, washed with water, and dried under high vacuum to afford 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one. A yield of 64% has been reported for a similar final step.[4]
Synthetic Workflow
The overall synthetic pathway is illustrated in the following diagram.
Caption: Synthetic pathway for 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one.
Logical Relationships in the Synthesis
The following diagram illustrates the logical progression and key transformations in the synthesis.
Caption: Logical flow of the synthesis of 6-Bromo-3,4-dihydro-1H-[1][2]naphthyridin-2-one.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. rsc.org [rsc.org]
- 3. scbt.com [scbt.com]
- 4. echemi.com [echemi.com]
- 5. 1,8-Naphthyridin-2(1H)-one, 6-bromo-3,4-dihydro- | SJZ Chem-Pharm Co., Ltd. [sjzchem-pharm.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. ablelab.eu [ablelab.eu]
- 9. CCCC 1996, Volume 61, Issue 2, Abstracts pp. 268-275 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
